

"Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate" molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Cat. No.: B598232

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties and Analytical Validation of
Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals

Abstract: This technical guide provides a comprehensive overview of **Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core physicochemical properties, with a primary focus on the determination and importance of its molecular weight. This document further outlines validated experimental protocols for its synthesis and characterization, offering field-proven insights into the causality behind methodological choices. The guide is structured to serve as a practical resource for professionals engaged in drug discovery and development, ensuring scientific integrity through verifiable data and authoritative references.

Introduction to a Privileged Scaffold: The 7-Azaindole Core

Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate belongs to the 7-azaindole class of heterocyclic compounds. The 7-azaindole scaffold is considered a "privileged structure" in medicinal chemistry due to its versatile binding capabilities and its presence in numerous biologically active molecules. Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a valuable building block in the design of kinase

inhibitors, antiviral agents, and other therapeutics. Understanding the fundamental properties of its derivatives, such as the title compound, is the critical first step in the rational design of novel drug candidates.

Core Physicochemical Properties

The biological activity and pharmacokinetic profile of a compound are intrinsically linked to its physicochemical properties. For **Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate**, a precise understanding of these characteristics is paramount for its application in drug discovery workflows.

Molecular Structure and Weight

The foundational characteristic of any chemical entity is its molecular weight, derived from its molecular formula. This value is indispensable for nearly all quantitative aspects of chemistry, from stoichiometric calculations in synthesis to the preparation of solutions for biological assays.

The molecular formula for **Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate** is $C_9H_8N_2O_2$. Based on this formula, we can determine its molecular weight with high precision.

- Monoisotopic Mass: 176.058577 g/mol . This value is critical for high-resolution mass spectrometry analysis, enabling unambiguous identification of the compound in complex matrices.
- Average Mass: 176.17 g/mol . This value is typically used for bulk calculations, such as weighing reagents for a chemical reaction.

A summary of these key identifiers is presented below for quick reference.

Identifier	Value	Source
IUPAC Name	methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate	PubChem
Molecular Formula	C ₉ H ₈ N ₂ O ₂	PubChem
Molecular Weight	176.17 g/mol	PubChem
CAS Number	71249-57-5	Chemspider

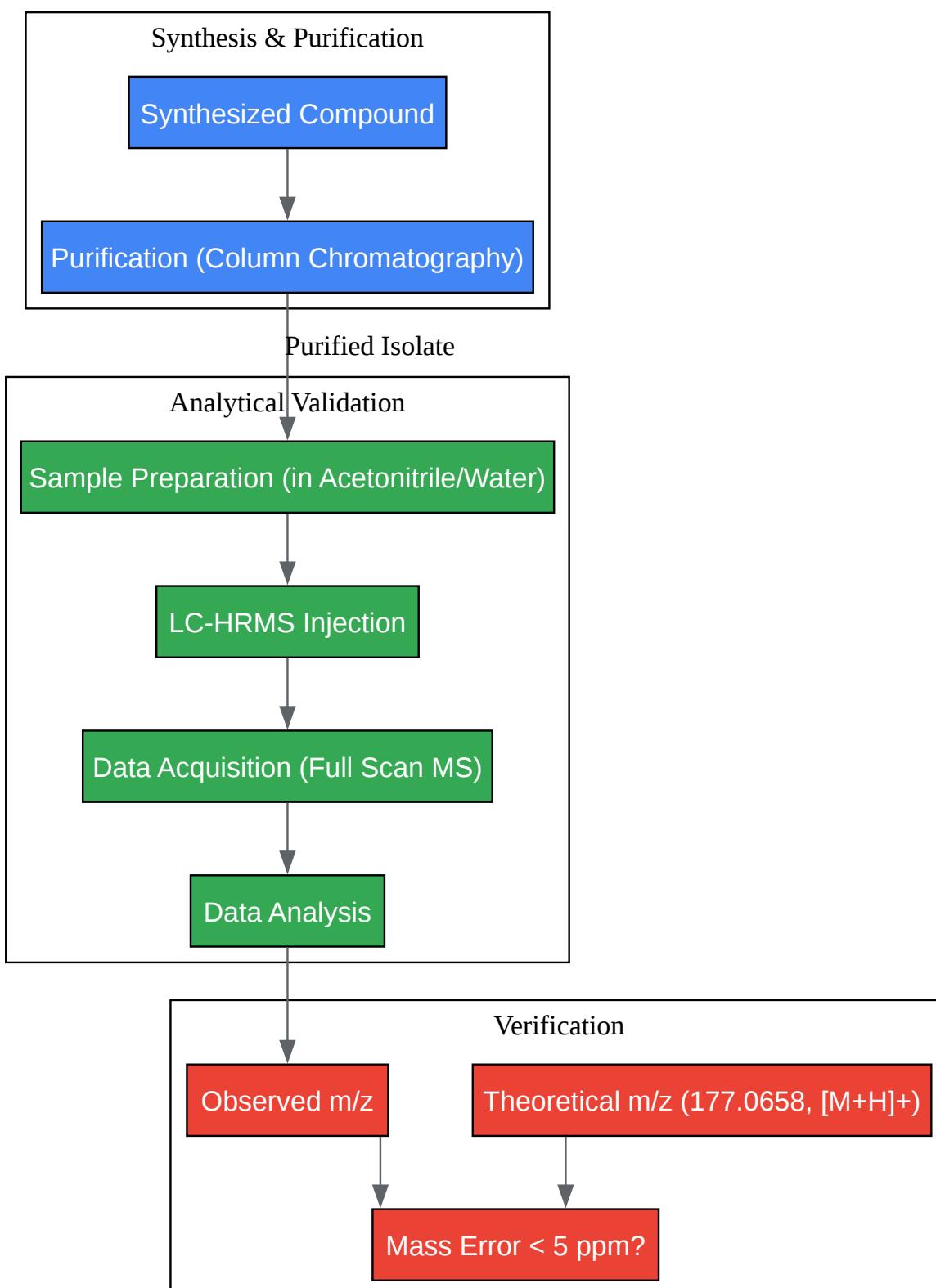
Synthesis and Characterization: A Validated Protocol

The synthesis of **Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate** can be achieved through various synthetic routes. Here, we present a common and reliable method, emphasizing the rationale behind the procedural steps.

Experimental Protocol: Synthesis via Fischer Indole Synthesis

A common approach involves the reaction of a substituted pyridine with a pyruvate derivative under acidic conditions.

Step-by-Step Methodology:


- **Reactant Preparation:** A solution of 4-hydrazinopyridine (1.0 eq) is prepared in ethanol.
- **Addition of Pyruvate:** Methyl pyruvate (1.1 eq) is added dropwise to the solution at room temperature. The slight excess of the pyruvate ensures the complete consumption of the limiting hydrazine reactant.
- **Acid Catalysis:** A catalytic amount of a strong acid, such as sulfuric acid or polyphosphoric acid, is added to the mixture. The acid catalyzes the cyclization, which is the core of the Fischer indole synthesis mechanism.
- **Reflux:** The reaction mixture is heated to reflux for 4-6 hours. Thermal energy is required to overcome the activation energy of the cyclization and dehydration steps. Progress is

monitored by Thin Layer Chromatography (TLC).

- **Workup and Purification:** Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting crude product is purified using column chromatography on silica gel to isolate the desired **Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate**.

Analytical Workflow for Structural Verification

Post-synthesis, it is imperative to verify the identity and purity of the compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for confirming the molecular formula.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. ["Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate" molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b598232#methyl-1h-pyrrolo-2-3-c-pyridine-3-carboxylate-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com